molecular formula C22H27ClN2O3 B13436750 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one

3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one

Cat. No.: B13436750
M. Wt: 402.9 g/mol
InChI Key: PHAFXDNIPBHWRU-UHFFFAOYSA-N
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Description

3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one typically involves multi-step organic reactions. The starting materials often include 4-tert-butylphenyl derivatives, 2-chloropyridine, and morpholine. The key steps may involve:

    Aldol Condensation: Combining 4-tert-butylbenzaldehyde with 2-chloropyridine under basic conditions to form an intermediate.

    Hydroxylation: Introducing a hydroxyl group to the intermediate compound.

    Morpholine Addition: Reacting the hydroxylated intermediate with morpholine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions could introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity and could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-Butylphenyl)-3-hydroxy-1-morpholinopropan-1-one
  • 3-(2-Chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one
  • 3-(4-(tert-Butyl)phenyl)-3-hydroxy-1-morpholinopropan-1-one

Uniqueness

The uniqueness of 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one lies in its combination of functional groups and aromatic rings, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C22H27ClN2O3/c1-21(2,3)16-4-6-17(7-5-16)22(27,18-8-9-24-19(23)14-18)15-20(26)25-10-12-28-13-11-25/h4-9,14,27H,10-13,15H2,1-3H3

InChI Key

PHAFXDNIPBHWRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)N2CCOCC2)(C3=CC(=NC=C3)Cl)O

Origin of Product

United States

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